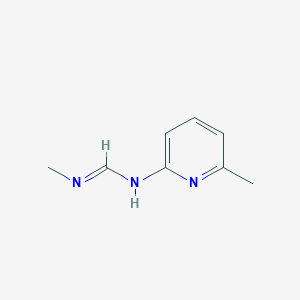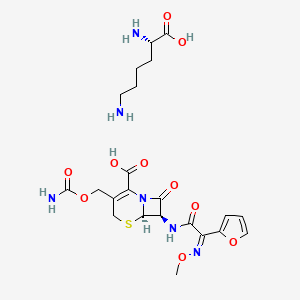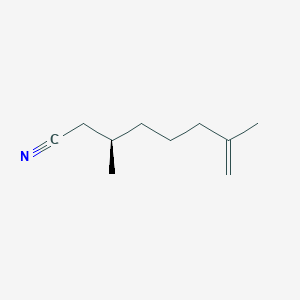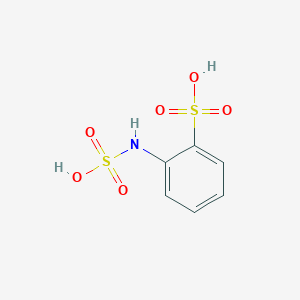![molecular formula C8H7N3O2 B14496389 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide CAS No. 64204-19-9](/img/structure/B14496389.png)
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is a heterocyclic compound that contains nitrogen atoms within its ring structure This compound is part of the pyrido[2,3-b]pyrazine family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide typically involves multicomponent reactions that combine various starting materials under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of oxidizing agents. For instance, the reaction of 3-methylpyridine with hydrazine and an oxidizing agent like hydrogen peroxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 1,4-dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyrido[2,3-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the 1,4-dioxide group but shares the core structure.
3-Methylpyrido[2,3-b]pyrazine: Similar structure without the 1,4-dioxide group.
Pyrido[2,3-b]pyrazine 1,4-dioxide: Similar structure without the methyl group.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide is unique due to the presence of both the methyl group and the 1,4-dioxide functional group.
Propriétés
Numéro CAS |
64204-19-9 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-methyl-4-oxidopyrido[2,3-b]pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C8H7N3O2/c1-6-5-10(12)7-3-2-4-9-8(7)11(6)13/h2-5H,1H3 |
Clé InChI |
UTFPACZICQHJBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C[N+](=O)C2=C(N1[O-])N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)





![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)





![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
